1-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide
Description
This compound is a pyrrolidine-2-carboxamide derivative featuring a 4-chlorophenylsulfonyl group and a 1,3-dimethylpyrazole moiety.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2,5-dimethylpyrazol-3-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3S/c1-11-10-15(20(2)19-11)18-16(22)14-4-3-9-21(14)25(23,24)13-7-5-12(17)6-8-13/h5-8,10,14H,3-4,9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBVURXBIHFVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide is a novel pyrazole derivative that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its pharmacological significance.
The synthesis of this compound involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,3-dimethyl-1H-pyrazole and pyrrolidine-2-carboxylic acid derivatives. The resulting product is characterized by various spectroscopic techniques including NMR and mass spectrometry.
Chemical Structure:
- Molecular Formula: CHClNOS
- Molecular Weight: 421.90 g/mol
- Appearance: White solid
Antiinflammatory Activity
Recent studies have reported that compounds similar to This compound exhibit significant anti-inflammatory properties. For instance, derivatives within the pyrazole class have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes.
| Compound | IC (μg/mL) | COX Inhibition | Reference |
|---|---|---|---|
| Pyrazole Derivative A | 71.11 | COX-2 | |
| Pyrazole Derivative B | 60.56 | COX-2 | |
| Target Compound | TBD | TBD | TBD |
The anti-inflammatory activity is often compared against standard drugs like diclofenac, demonstrating comparable efficacy.
Antibacterial Activity
The antibacterial potential of related compounds has been evaluated against various bacterial strains, including Salmonella typhi and Bacillus subtilis. Results indicate moderate to strong antibacterial activity, which suggests that the sulfonamide functionality enhances the compound's efficacy.
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Salmonella typhi | Moderate | |
| Bacillus subtilis | Strong | |
| Other Strains | Weak to Moderate |
Enzyme Inhibition
The compound has also been tested for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for neurological disorders and gastrointestinal conditions.
The biological activity of This compound can be attributed to its ability to interact with specific protein targets within cells:
- COX Enzyme Inhibition: The compound likely binds to the active site of COX enzymes, preventing the conversion of arachidonic acid into prostaglandins, thus reducing inflammation.
- Antibacterial Mechanism: The sulfonamide group may inhibit bacterial folic acid synthesis, a critical pathway for bacterial growth.
Case Studies
Several case studies have investigated the therapeutic potential of pyrazole derivatives:
- Study on Anti-inflammatory Effects: A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results indicated significant reduction in edema comparable to standard treatments.
- Antibacterial Efficacy Study: Compounds were tested against multiple bacterial strains with varying degrees of success, highlighting the need for further optimization to enhance activity against resistant strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and physicochemical comparisons with analogous compounds from the literature:
Key Structural and Functional Differences:
Core Structure :
- The target compound uses a pyrrolidine-2-carboxamide scaffold, while compound (25) in employs a pyridine-sulfonamide core. The pyrrolidine ring may confer greater conformational flexibility compared to the rigid pyridine system .
- The thiadiazole-containing analog () replaces the sulfonyl group with a 5-isopropyl-thiadiazole , which alters electronic properties and steric bulk .
The 1,3-dimethylpyrazole in the target compound reduces metabolic oxidation compared to the 3,4,5-trimethylpyrazole in compound (25), which increases steric hindrance .
Spectral and Physicochemical Trends :
- IR spectra for sulfonamide/sulfonyl compounds consistently show SO₂ stretching near 1170 cm⁻¹ and C=O near 1727 cm⁻¹ , confirming functional group integrity .
- Pyrazole methyl groups in NMR resonate between 2.05–2.16 ppm , while aromatic protons in chlorophenyl/fluorophenyl groups appear at 7.35–7.57 ppm .
Research Findings and Implications
- Sulfonyl vs.
- Pyrazole Substitution : Dimethylpyrazole in the target compound likely improves solubility and reduces aggregation compared to trimethylpyrazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
